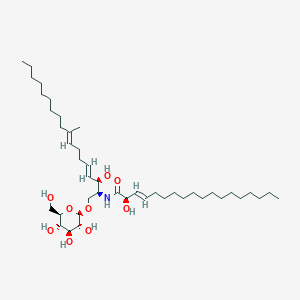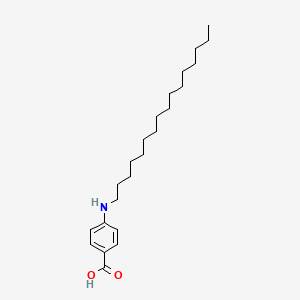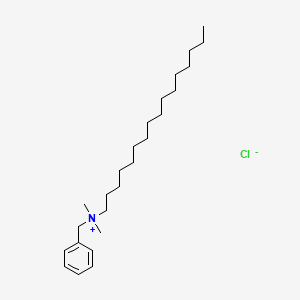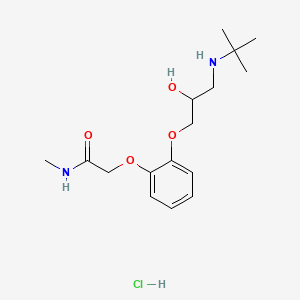
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
概要
説明
CGP 13501は、3-(3',5'-ジ-tert-ブチル-4'-ヒドロキシ)フェニル-2,2-ジメチルプロパンアルとしても知られており、ノバルティス社によって開発されました。これは、γ-アミノ酪酸B型受容体の正のアロステリックモジュレーターです。 この化合物は、γ-アミノ酪酸媒介応答を強化する能力により、神経科学研究で注目されています .
準備方法
合成経路と反応条件
CGP 13501の合成には、3,5-ジ-tert-ブチル-4-ヒドロキシベンズアルデヒドと2,2-ジメチルプロパンアルを特定の条件下で反応させることが含まれます。この反応には通常、触媒が必要であり、ジメチルスルホキシドなどの有機溶媒中で行われます。 生成物は、その後、高性能液体クロマトグラフィーを使用して精製され、98%を超える純度が達成されます .
工業生産方法
CGP 13501の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器と連続フローシステムの使用が含まれ、品質と収率の一貫性が確保されます。 最終生成物は、高性能液体クロマトグラフィーと質量分析など、厳しい品質管理対策によって、純度と同一性が確認されます .
化学反応解析
反応の種類
CGP 13501は、主に酸化反応と置換反応を受けます。 この化合物中のヒドロキシル基は、対応するキノンを形成するように酸化される可能性があり、一方、アルデヒド基は求核置換反応に参加できます .
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、ヒドロキシル基を酸化することができます。
主要な生成物
酸化: 酸化の主要な生成物は、対応するキノン誘導体です。
科学研究への応用
CGP 13501は、さまざまな分野における応用について広く研究されてきました。
化学: 反応機構における立体障害の影響を研究するためのモデル化合物として使用されます。
生物学: 神経細胞におけるγ-アミノ酪酸B型受容体活性を調節する役割について調査されています。
医学: てんかんや不安などの神経疾患に対する潜在的な治療薬として探求されています。
化学反応の分析
Types of Reactions
CGP 13501 primarily undergoes oxidation and substitution reactions. The hydroxyl group in the compound can be oxidized to form corresponding quinones, while the aldehyde group can participate in nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild acidic or basic conditions.
Major Products
Oxidation: The major product of oxidation is the corresponding quinone derivative.
Substitution: The major products of substitution reactions are the corresponding imines or thioethers.
科学的研究の応用
CGP 13501 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its role in modulating gamma-aminobutyric acid type B receptor activity in neuronal cells.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy and anxiety.
Industry: Utilized in the development of new materials with enhanced stability and reactivity.
作用機序
CGP 13501は、γ-アミノ酪酸B型受容体に結合し、γ-アミノ酪酸に対する応答を強化することにより、その効果を発揮します。この正のアロステリックモジュレーションにより、γ-アミノ酪酸に対する受容体の親和性が高まり、抑制性神経伝達の強化につながります。 関与する分子標的には、γ-アミノ酪酸B型受容体サブユニットGABBR1とGABBR2が含まれます .
類似化合物との比較
類似化合物
CGP 7930: CGP 13501と類似の構造を持つ、γ-アミノ酪酸B型受容体のもう1つの正のアロステリックモジュレーターです。
プロポフォール: CGP 13501の構造類似体であり、麻酔特性で知られています.
独自性
CGP 13501は、γ-アミノ酪酸B型受容体の正のアロステリックモジュレーターとしての高い選択性と効力により、独特です。 他の類似化合物とは異なり、CGP 13501はオフターゲット効果が最小限であることが示されており、神経科学研究における貴重なツールとなっています .
特性
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWATTXMMMANFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017435 | |
| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56189-68-5 | |
| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














